7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by nitration and methylation reactions . Industrial production methods often employ catalytic processes to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines . Major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and coupled products.
Wissenschaftliche Forschungsanwendungen
7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it targets specific proteins involved in cell proliferation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:
- 2-Chloromethylimidazo[1,2-a]pyridine
- 2-Carbaldehydeimidazo[1,2-a]pyridine
- Zolpidem (a well-known sedative and hypnotic drug)
What sets this compound apart is its unique nitrophenoxy group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H11N3O3 |
---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
7-(2-methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-10-8-11(17(18)19)2-3-13(10)20-12-4-6-16-7-5-15-14(16)9-12/h2-9H,1H3 |
InChI-Schlüssel |
ODLYXCLHTRDYCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC3=NC=CN3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.